1-(Tert-butyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea

Descripción

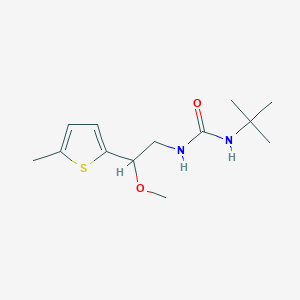

1-(Tert-butyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea is a urea derivative featuring a tert-butyl group and a substituted ethyl chain with methoxy and 5-methylthiophen-2-yl substituents. Urea derivatives are widely studied for their biological and material applications due to their hydrogen-bonding capacity and structural versatility. This compound’s tert-butyl group confers steric bulk and lipophilicity, while the methoxy and thiophene moieties may influence electronic properties and solubility .

Propiedades

IUPAC Name |

1-tert-butyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2S/c1-9-6-7-11(18-9)10(17-5)8-14-12(16)15-13(2,3)4/h6-7,10H,8H2,1-5H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWCAIBVUZEEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)NC(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(Tert-butyl)-3-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)urea, a compound characterized by its unique molecular structure, has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy against various pathogens, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 295.4 g/mol. The presence of the tert-butyl group and the methoxy-thiophene moiety contributes to its unique physicochemical properties, which influence its biological activity.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds containing thiophene rings have shown potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Properties : Many derivatives of urea are investigated for their ability to inhibit cancer cell proliferation. This may occur through apoptosis induction or cell cycle arrest.

Antimicrobial Efficacy

A study assessing the antimicrobial properties of related compounds found that derivatives similar to this compound displayed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 16 µg/mL, indicating varying degrees of potency.

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 4 |

| This compound | E. coli | 8 |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

These findings suggest a dose-dependent response, where higher concentrations lead to increased cytotoxicity.

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Case Study on Antimicrobial Activity :

- Case Study on Anticancer Properties :

Comparación Con Compuestos Similares

(a) 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Key Differences : Replaces the tert-butyl group with a tetrahydro-2H-pyran-4-yl moiety.

- However, the tert-butyl group may improve metabolic stability due to steric hindrance .

- Molecular Weight : 298.40 g/mol (vs. 298.40 g/mol for the target compound, suggesting similar size but divergent polarity).

(b) 1-(5-Methylthiophen-2-yl)-3-(4-methylpiperidin-1-yl)urea

- Key Differences : Substitutes the tert-butyl and methoxy-ethyl groups with a 4-methylpiperidine ring.

- Impact : The piperidine group introduces basicity (via the amine) and conformational flexibility, which may influence binding affinity in biological systems. The absence of methoxy and tert-butyl groups reduces steric bulk but may diminish lipophilicity .

(c) 1-(Tert-butyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea

- Key Differences : Replaces the 5-methylthiophen-2-yl group with a 3-methylisoxazol-5-yl moiety.

- Impact : Isoxazole rings are more electron-deficient than thiophenes, altering electronic interactions in π-π stacking or receptor binding. The isoxazole’s nitrogen and oxygen atoms may also engage in hydrogen bonding, unlike the sulfur in thiophene .

Data Table: Structural and Physical Properties

Research Findings and Functional Insights

Lipophilicity and Solubility :

- The tert-butyl group in the target compound increases lipophilicity (logP estimated >3) compared to the tetrahydro-pyran analog, which may limit aqueous solubility but enhance membrane permeability .

- Methoxy groups generally improve solubility via oxygen’s polarity, though this effect is partially offset by the tert-butyl group’s hydrophobicity.

Electronic Effects :

- The 5-methylthiophen-2-yl group provides electron-rich aromaticity, favoring interactions with electron-deficient partners (e.g., enzymes or materials). In contrast, isoxazole derivatives () exhibit reversed electronic profiles.

Synthetic Accessibility: The target compound’s synthesis likely follows urea-forming reactions, such as coupling tert-butyl isocyanate with a 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine intermediate. describes a similar approach using diphenylphosphoryl azide (DPPA) and tert-butanol .

Biological Relevance :

- Urea derivatives with tert-butyl groups are common in kinase inhibitors due to their ability to occupy hydrophobic pockets. The 5-methylthiophene moiety may mimic phenyl groups in drug-receptor interactions, as seen in thiophene-containing pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.